3-iodo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine
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Overview
Description
3-iodo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is a heterocyclic compound with the molecular formula C6H8IN3. It is characterized by the presence of an iodine atom at the 3-position of the pyrazolo[1,5-a]pyrimidine ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-iodo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine typically involves the iodination of the corresponding pyrazolo[1,5-a]pyrimidine precursor. One common method is the reaction of pyrazolo[1,5-a]pyrimidine with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Additionally, continuous flow reactors and other advanced techniques may be employed to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions
3-iodo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Sonogashira coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used in the presence of a suitable solvent.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 3-azido-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine, while a Suzuki coupling reaction could produce a biaryl derivative .
Scientific Research Applications
3-iodo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the development of bioactive molecules, such as enzyme inhibitors or receptor modulators.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-iodo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The iodine atom can play a crucial role in binding interactions, enhancing the compound’s affinity for its target. Additionally, the pyrazolo[1,5-a]pyrimidine ring system can participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
3-iodo-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carboxylic acid: This compound has a similar structure but with a carboxylic acid group at the 2-position.
3-iodo-2,6-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine: This derivative has methyl groups at the 2 and 6 positions, altering its chemical properties.
Uniqueness
3-iodo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is unique due to the presence of the iodine atom, which can significantly influence its reactivity and interactions. The iodine atom can enhance the compound’s ability to participate in substitution and coupling reactions, making it a valuable intermediate in organic synthesis .
Biological Activity
3-Iodo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the synthesis, biological properties, and potential applications of this compound, supported by data tables and relevant case studies.
Chemical Structure and Synthesis
The molecular formula of this compound is C6H8IN3, with a molecular weight of 219.05 g/mol. The compound features a fused bicyclic structure that contributes to its biological activity.
Synthesis Methods
The synthesis of this compound typically involves cyclocondensation reactions between various electrophilic and nucleophilic components. Recent advancements have focused on improving yields and functionalization options to enhance the compound's bioactivity.
Biological Activity
This compound exhibits a range of biological activities:
1. Anticancer Activity
- Several studies have demonstrated that pyrazolo[1,5-a]pyrimidines possess significant anticancer properties. For instance, derivatives have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
2. Enzyme Inhibition
- The compound has been identified as a selective inhibitor of certain protein kinases such as AXL and c-MET. These kinases are implicated in cancer progression and metastasis . Inhibition of these targets can lead to reduced tumor growth and improved patient outcomes.
3. Antiviral Properties
- Research indicates that some pyrazolo[1,5-a]pyrimidine derivatives exhibit antiviral activity against viruses like Para 3 and Leishmania tropica. Compounds in this class have been tested for their ability to inhibit viral replication and show promise as therapeutic agents .
Case Study 1: Anticancer Efficacy
A study evaluated the cytotoxic effects of this compound on HeLa cells (cervical cancer) and L929 cells (normal fibroblast). The compound demonstrated a dose-dependent reduction in cell viability in HeLa cells while showing minimal effects on L929 cells. This selectivity underscores its potential as an anticancer agent with reduced toxicity to normal cells .
Case Study 2: Enzyme Inhibition
In vitro assays were conducted to assess the inhibitory effects of various pyrazolo[1,5-a]pyrimidine derivatives on AXL kinase activity. The results indicated that modifications at specific positions significantly enhanced inhibitory potency. Compounds with electron-withdrawing groups at position 7 showed increased binding affinity to the kinase active site .
Data Tables
Properties
IUPAC Name |
3-iodo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8IN3/c7-5-4-9-10-3-1-2-8-6(5)10/h4,8H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBPMBLKWANECPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C(C=NN2C1)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8IN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1955523-82-6 |
Source
|
Record name | 3-iodo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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